molecular formula C19H22O6 B1677396 Molephantin CAS No. 50656-66-1

Molephantin

Cat. No.: B1677396
CAS No.: 50656-66-1
M. Wt: 346.4 g/mol
InChI Key: LXINRHXYVUTAMQ-UESFRTJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The first synthesis of molephantin involves a 12-step process starting from readily available building blocks . The synthesis is characterized by the highly diastereoselective intermolecular Barbier allylation of the beta,gamma-unsaturated aldehyde with optically active 3-bromomethyl-5H-furan-2-one intermediate . This is followed by intramolecular Nozaki-Hiyama-Kishi (NHK) macrocyclization to construct the highly oxygenated ten-membered macrocyclic framework .

Industrial Production Methods

Currently, there is no detailed information available on the industrial production methods of this compound. The synthesis described above is primarily used for research purposes and has not yet been scaled up for industrial production.

Scientific Research Applications

Molephantin has a wide range of scientific research applications due to its pharmacological activities :

    Chemistry: Used as a model compound for studying the synthesis and reactivity of highly strained macrocyclic frameworks.

    Biology: Investigated for its anti-tumor and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating cancer, inflammatory diseases, and leishmaniasis.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Properties

CAS No.

50656-66-1

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

[(3aR,4S,6Z,9Z,11S,11aS)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,11,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H22O6/c1-9(2)18(22)24-14-7-10(3)6-13(20)8-11(4)16(21)17-15(14)12(5)19(23)25-17/h6,8,14-17,21H,1,5,7H2,2-4H3/b10-6-,11-8-/t14-,15+,16-,17-/m0/s1

InChI Key

LXINRHXYVUTAMQ-UESFRTJTSA-N

SMILES

CC1=CC(=O)C=C(C(C2C(C(C1)OC(=O)C(=C)C)C(=C)C(=O)O2)O)C

Isomeric SMILES

C/C/1=C/C(=O)/C=C(\[C@@H]([C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)C)C(=C)C(=O)O2)O)/C

Canonical SMILES

CC1=CC(=O)C=C(C(C2C(C(C1)OC(=O)C(=C)C)C(=C)C(=O)O2)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Molephantin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Molephantin
Reactant of Route 2
Molephantin
Reactant of Route 3
Molephantin
Reactant of Route 4
Molephantin
Reactant of Route 5
Reactant of Route 5
Molephantin
Reactant of Route 6
Molephantin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.